5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrimidine ring fused with a cyclopentane ring and a pyrrole ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves multiple steps. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by the addition of 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions typically include the use of a base such as triethylamine (Et3N) and solvents like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Known for its therapeutic potential in various diseases.
Uniqueness
The unique structure of 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide, which includes a fused pyrimidine and pyrrole ring system, distinguishes it from other similar compounds
Properties
Molecular Formula |
C18H25N5O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C18H25N5O/c1-3-7-19-18(24)23-10-13-8-22(9-14(13)11-23)17-15-5-4-6-16(15)20-12(2)21-17/h3,13-14H,1,4-11H2,2H3,(H,19,24) |
InChI Key |
NQYAKBCOOMGMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)NCC=C |
Origin of Product |
United States |
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